molecular formula C7H4BrF3O2 B1341764 2-Bromo-5-(trifluoromethoxy)phenol CAS No. 205371-26-2

2-Bromo-5-(trifluoromethoxy)phenol

Cat. No.: B1341764
CAS No.: 205371-26-2
M. Wt: 257 g/mol
InChI Key: RHRRKORKKIVAGJ-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4BrF3O2. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenol moiety. This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethoxy)phenol typically involves the bromination of 5-(trifluoromethoxy)phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(trifluoromethoxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its antimicrobial and antiviral properties, making it a potential candidate for drug development.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with biological molecules. The phenol moiety allows for hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethoxy)phenol
  • 5-Bromo-2-(trifluoromethoxy)phenol
  • 2-Bromo-5-(trifluoromethyl)phenol

Uniqueness

2-Bromo-5-(trifluoromethoxy)phenol is unique due to the specific positioning of the bromine and trifluoromethoxy groups, which imparts distinct chemical and biological properties. This positioning affects its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

2-bromo-5-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRRKORKKIVAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590674
Record name 2-Bromo-5-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205371-26-2
Record name 2-Bromo-5-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethoxy)phenol
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